molecular formula C15H22N2O5S2 B2872983 (E)-2-(4-methylphenyl)-N-(2-morpholin-4-ylsulfonylethyl)ethenesulfonamide CAS No. 1241698-09-8

(E)-2-(4-methylphenyl)-N-(2-morpholin-4-ylsulfonylethyl)ethenesulfonamide

Cat. No.: B2872983
CAS No.: 1241698-09-8
M. Wt: 374.47
InChI Key: JFNKNTDMTSQSBR-UHFFFAOYSA-N
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Description

(E)-2-(4-methylphenyl)-N-(2-morpholin-4-ylsulfonylethyl)ethenesulfonamide is a sulfonamide derivative featuring an (E)-configured ethenesulfonamide core. The compound is characterized by:

  • Aryl group: A 4-methylphenyl substituent on the ethene moiety.
  • Sulfonamide side chain: A morpholine-4-ylsulfonylethyl group attached to the nitrogen atom.

This structure is designed to optimize interactions with biological targets, particularly enzymes like Factor Xa, as seen in closely related analogues . The morpholine group enhances solubility and bioavailability, while the 4-methylphenyl group contributes to hydrophobic interactions.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-(2-morpholin-4-ylsulfonylethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S2/c1-14-2-4-15(5-3-14)6-12-23(18,19)16-7-13-24(20,21)17-8-10-22-11-9-17/h2-6,12,16H,7-11,13H2,1H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNKNTDMTSQSBR-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCS(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCS(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Morpholine-containing analogues (e.g., Target Compound, ) exhibit enhanced solubility due to the morpholine ring’s polarity, making them suitable for pharmaceutical formulations .
  • Electron-withdrawing groups (e.g., nitro in 6s) increase thermal stability (higher melting points) but may reduce bioavailability.
  • Methoxy-rich substituents (e.g., 6s, 6u) are associated with improved binding to hydrophobic enzyme pockets, as seen in anticancer agents .

Key Trends :

  • Morpholine derivatives : The Target Compound and Compound share potent Factor Xa inhibitory activity, critical for anticoagulant applications .
  • Trimethoxyphenyl analogues : Compounds like 6u and 6s are hypothesized to target microtubules, similar to colchicine-site binders .

Physicochemical Properties

  • Melting Points : Correlate with substituent polarity. Nitro/methoxy-rich compounds (e.g., 6s, 6u) exhibit higher melting points (>170°C) due to crystallinity and intermolecular interactions .
  • Solubility : Morpholine-containing derivatives (e.g., Target Compound) show improved aqueous solubility compared to halogenated analogues (e.g., 6c with bromophenyl ).

Structural Validation Tools

Crystallographic tools like SHELX , ORTEP-3 , and WinGX were used to confirm the (E)-configuration and molecular geometry of analogues, ensuring accurate structure-activity relationship (SAR) studies.

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